molecular formula C29H35N3O B12454041 [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone

[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone

Cat. No.: B12454041
M. Wt: 441.6 g/mol
InChI Key: LOZDCTQZIXFLMT-UHFFFAOYSA-N
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Description

[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a dimethylphenyl group and a piperidine ring linked to a naphthalenylmethyl group, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine and piperidine intermediates, followed by their coupling through a methanone linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous ether solution.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential interactions with various biomolecules. Researchers investigate its binding affinity to proteins, enzymes, and receptors, which can provide insights into its biological activity and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions. Studies focus on its efficacy, safety, and mechanism of action in preclinical and clinical trials.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels, where the compound can modulate their activity. The pathways involved often include signal transduction cascades, leading to various cellular responses. Detailed studies are conducted to elucidate these mechanisms and understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone apart is its dual-ring structure with specific substituents that confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C29H35N3O

Molecular Weight

441.6 g/mol

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone

InChI

InChI=1S/C29H35N3O/c1-22-7-5-12-28(23(22)2)31-17-19-32(20-18-31)29(33)25-13-15-30(16-14-25)21-26-10-6-9-24-8-3-4-11-27(24)26/h3-12,25H,13-21H2,1-2H3

InChI Key

LOZDCTQZIXFLMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=CC=CC5=CC=CC=C54)C

Origin of Product

United States

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